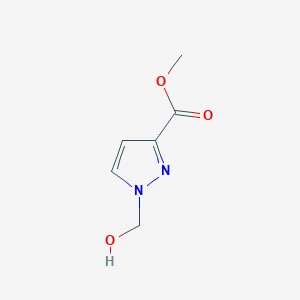
methyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of hydrazine with a 1,3-diketone or a similar precursor. The hydroxymethyl group could be introduced through a hydroxymethylation reaction, and the carboxylate ester could be formed through an esterification reaction with methanol .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. The ester could be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. The hydroxymethyl group could potentially be oxidized to a carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. The presence of the polar hydroxymethyl and carboxylate groups would likely make the compound somewhat polar and capable of forming hydrogen bonds .Scientific Research Applications
Synthesis and Characterization
Synthesis and Bioactivities of Pyrazole Derivatives : Pyrazole derivatives, including methyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate, have been synthesized and characterized. These compounds exhibit significant biological activity against breast cancer and microbes (Titi et al., 2020).
Structural and Spectral Investigations : Combined experimental and theoretical studies focus on biologically important pyrazole-4-carboxylic acid derivatives, highlighting their structural and spectral properties (Viveka et al., 2016).
Crystal Structure of Methyl 5-Hydroxy-1-Phenyl-1H-Pyrazole-3-Carboxylate : A one-pot synthesis method for methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate demonstrates its crystallization and structural properties (Saeed et al., 2012).
Biological Evaluation
Antitumor, Antifungal, and Antibacterial Activities : Investigations into the antitumor, antifungal, and antibacterial activities of pyrazole derivatives, including those similar to this compound, provide insights into their pharmacophore sites (Titi et al., 2020).
Cytotoxic Activity Against Tumor Cell Lines : Study on the cytotoxic properties of certain pyrazole compounds, including their effects on different tumor cell lines, sheds light on the potential therapeutic applications (Kodadi et al., 2007).
Suppression of A549 Lung Cancer Cell Growth : A series of pyrazole-1-yl-phenylethanol derivatives demonstrates the ability to suppress lung cancer cell growth, indicating potential therapeutic applications (Zheng et al., 2010).
Corrosion Inhibition
- Pyrazole Derivatives as Corrosion Inhibitors : The use of pyrazole derivatives, such as methyl 5-methyl-1H-pyrazole-3carboxylic acid methyl ester, as corrosion inhibitors for steel in hydrochloric acid is explored, revealing their effectiveness in reducing corrosion rates (Herrag et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 1-(hydroxymethyl)pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-11-6(10)5-2-3-8(4-9)7-5/h2-3,9H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSYENHALRROFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

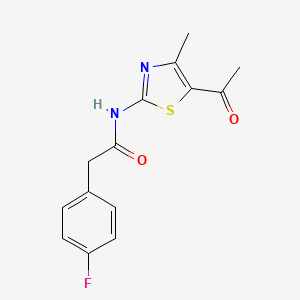
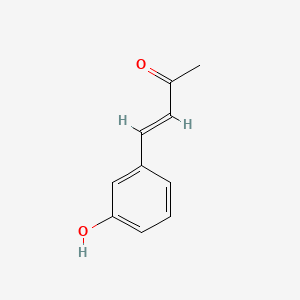
![1-(4-Fluorophenyl)-4-{[(4-methylbenzyl)oxy]methyl}pyrrolidin-2-one](/img/structure/B2442004.png)
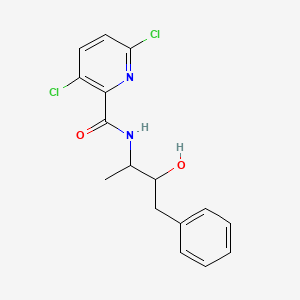
![4-chloro-5-[(3-chlorophenoxy)methyl]-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2442006.png)
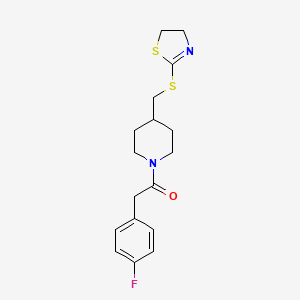
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)pivalamide](/img/structure/B2442009.png)
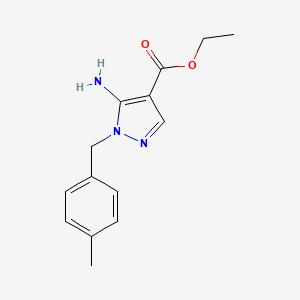
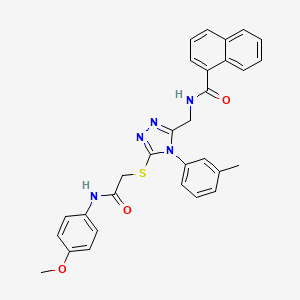
![N-(4-chlorophenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2442017.png)
![3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxo-2H-chromen-7-yl N-ethylcarbamate](/img/structure/B2442018.png)
![1-[2-(4-Nitrophenyl)-1,3-thiazol-5-yl]propan-2-one](/img/structure/B2442020.png)
![N-(3-bromophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2442021.png)
![1-(4-Methylphenyl)pyrazolo[5,4-d]pyrimidine-4,6-diol](/img/structure/B2442023.png)